What is the chemical structure of Coumarin 153?
What is the chemical structure of Coumarin 153?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Coumarin 153, a widely utilized fluorescent dye. It covers its core chemical structure, photophysical properties, synthesis, and key experimental applications, with a focus on providing practical information for laboratory use.
Chemical Structure and Identification
Coumarin 153, a member of the 7-aminocoumarin family, is a rigidized laser dye known for its strong fluorescence and sensitivity to the local environment.[1][2] Its structure is characterized by a julolidine ring fused to the coumarin core, which restricts intramolecular rotation and contributes to its high fluorescence quantum yield. The presence of a trifluoromethyl group at the 9-position enhances its photostability and influences its electronic properties.
Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₃NO₂[3] |
| Molecular Weight | 309.28 g/mol [3] |
| IUPAC Name | 6-(trifluoromethyl)-3-oxa-13-azatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-1(17),2(7),5,8-tetraen-4-one[1] |
| CAS Number | 53518-18-6[3] |
| SMILES | C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3C(F)(F)F[1] |
| InChI Key | VSSSHNJONFTXHS-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Properties
Coumarin 153 is a yellow, solid compound soluble in many organic solvents but insoluble in water.[5] Its photophysical properties are highly dependent on the solvent environment, making it an excellent probe for studying solvation dynamics and microenvironments.[3][6]
Table 1: Photophysical Properties of Coumarin 153 in Various Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |
| Cyclohexane | 2.02 | 400 | 450 | 2765 | 0.90[1] | 5.8 |
| Toluene | 2.38 | 410 | 485 | 3945 | 0.85 | 5.5 |
| Benzene | 2.28 | 412 | 490 | 4053 | 0.82 | 5.4 |
| Dichloromethane | 8.93 | 420 | 525 | 4992 | 0.65 | 4.8 |
| Acetone | 20.7 | 420 | 530 | 5202 | 0.58 | 4.5 |
| Acetonitrile | 37.5 | 423 | 530 | 5046 | 0.54 | 4.2 |
| Ethanol | 24.5 | 423 | 532 | 5136 | 0.53 | 4.0[7] |
| Methanol | 32.7 | 424 | 537 | 5278 | 0.42[7] | 3.9[8] |
| Water | 80.1 | 435 | 590 | 6386 | 0.10[1] | 1.5 |
Note: The values presented are approximate and can vary depending on the specific experimental conditions.
Synthesis of Coumarin 153
The synthesis of coumarin derivatives can be achieved through several established methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.[9][10][11][12] For Coumarin 153, a plausible and efficient synthetic route is the Knoevenagel condensation.
Conceptual Synthetic Pathway (Knoevenagel Condensation)
Caption: Conceptual workflow for the synthesis of Coumarin 153 via Knoevenagel condensation.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyjulolidine-9-carboxaldehyde (1 equivalent) and ethyl trifluoroacetoacetate (1.1 equivalents) in absolute ethanol.
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Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
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Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
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Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Coumarin 153 as a yellow solid.
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Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Experimental Applications and Protocols
Coumarin 153 is a versatile fluorescent probe widely used in various spectroscopic studies, particularly for investigating solvation dynamics and microenvironmental properties.[3][6] Its sensitivity to solvent polarity makes it an ideal candidate for time-resolved fluorescence spectroscopy.
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique used to measure fluorescence lifetimes in the picosecond to nanosecond range.[13][14][15]
Experimental Workflow for TCSPC Measurement
Caption: A simplified workflow for a Time-Correlated Single Photon Counting (TCSPC) experiment.
Detailed Protocol for TCSPC:
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Sample Preparation: Prepare a dilute solution of Coumarin 153 in the solvent of interest. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Instrumentation Setup:
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Use a pulsed laser diode (e.g., at 405 nm) as the excitation source.
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Direct the emitted fluorescence through a monochromator or a bandpass filter to select the desired emission wavelength.
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Use a single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), to detect the emitted photons.
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The TCSPC electronics will measure the time delay between the laser pulse (sync signal) and the detection of the emitted photon.
-
-
Data Acquisition: Collect photon arrival times over many excitation cycles to build a histogram of the fluorescence decay.
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Data Analysis: Fit the resulting decay curve to an exponential or multi-exponential function to determine the fluorescence lifetime(s) of Coumarin 153 in the specific solvent.
Solvation Dynamics Studies
Coumarin 153 is an ideal probe for solvation dynamics due to its significant change in dipole moment upon excitation.[3] Time-resolved emission spectra (TRES) are constructed to observe the time-dependent shift in the emission maximum, which reflects the reorientation of solvent molecules around the excited state of the dye.
Logical Flow for Analyzing Solvation Dynamics
Caption: Logical workflow for the analysis of solvation dynamics using time-resolved fluorescence data.
Protocol for Solvation Dynamics:
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Data Acquisition: Collect fluorescence decays at multiple wavelengths across the emission spectrum of Coumarin 153 using TCSPC or fluorescence up-conversion for higher time resolution.
-
TRES Construction: Reconstruct the time-resolved emission spectra (TRES) from the collected decay profiles.
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Spectral Analysis: Determine the peak frequency of the emission spectrum at each time point, ν(t).
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Solvation Correlation Function: Calculate the normalized solvation correlation function, S(t), using the formula: S(t) = [ν(t) - ν(∞)] / [ν(0) - ν(∞)], where ν(0) is the peak frequency at time zero and ν(∞) is the peak frequency after complete solvent relaxation.
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Data Fitting: Fit the S(t) curve to a multi-exponential decay function to extract the characteristic solvation timescales. These timescales provide insights into the dynamics of the solvent environment.
Conclusion
Coumarin 153 remains a cornerstone fluorescent probe in chemical and biological research. Its well-defined chemical structure, coupled with its sensitive and robust photophysical properties, allows for detailed investigations of complex molecular environments. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize Coumarin 153 in their experimental endeavors.
References
- 1. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coumarin synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 15. picoquant.com [picoquant.com]
